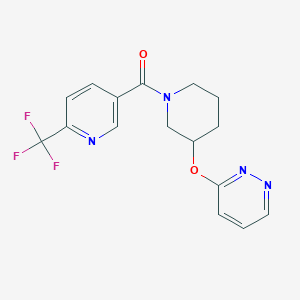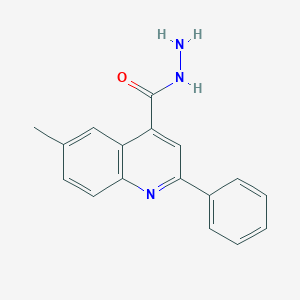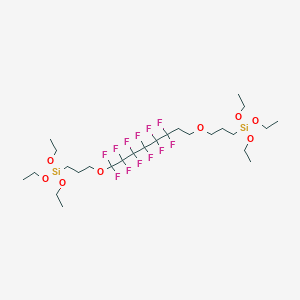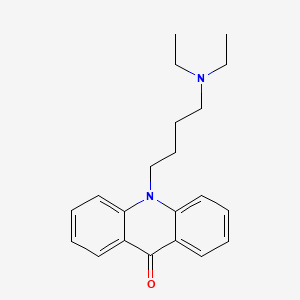
2,3,5,6-tetra(N-carbazolyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) materials. It is part of the carbazolyl benzonitrile family and is used in organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile typically involves the reaction of 9H-carbazole with a suitable benzonitrile derivative. One common method includes the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base, followed by the addition of tetrafluoroisophthalonitrile . The reaction is carried out under an inert atmosphere, typically argon, and requires heating to around 65°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile primarily undergoes substitution reactions due to the presence of the carbazole groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenated solvents and bases like sodium bis(trimethylsilyl)amide.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.
Applications De Recherche Scientifique
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in drug delivery systems and as a potential therapeutic agent.
Mécanisme D'action
The compound exerts its effects through thermally activated delayed fluorescence. This involves the conversion of triplet excitons to singlet excitons via reverse intersystem crossing, facilitated by the small energy gap between these states . The carbazole groups play a crucial role in this process by stabilizing the excited states and enhancing the efficiency of light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Another TADF emitter with similar properties but different molecular structure.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use in photoredox catalysis and as a TADF material.
Uniqueness
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is unique due to its specific arrangement of carbazole groups, which provides a balance between stability and efficiency in TADF applications. This makes it particularly suitable for use in blue OLEDs, where achieving high efficiency and stability is challenging .
Propriétés
Formule moléculaire |
C55H33N5 |
|---|---|
Poids moléculaire |
763.9 g/mol |
Nom IUPAC |
2,3,5,6-tetra(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H |
Clé InChI |
QGFMAHGYJHNBJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)
![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)









